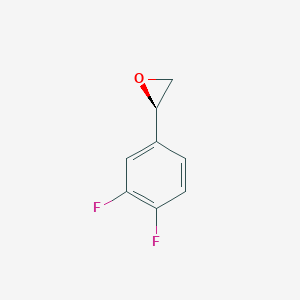

(S)-2-(3,4-Difluorophenyl)oxirane

Descripción general

Descripción

(S)-2-(3,4-Difluorophenyl)oxirane is a chiral epoxide compound characterized by the presence of a three-membered oxirane ring and a difluorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3,4-Difluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the asymmetric epoxidation of (S)-3,4-difluorostyrene using a chiral catalyst. The reaction conditions often include the use of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to obtain the desired enantiomer in high purity.

Análisis De Reacciones Químicas

Method A: Hydrolytic Kinetic Resolution

-

Catalyst : (R,R)-SalenCo(II) complex

-

Substrate : Racemic 3,4-difluorophenyl oxirane

-

Conditions : Water as a nucleophile, room temperature

-

Outcome :

Method B: Epoxidation of Alkenes

-

Catalyst : 2,2,2-Trifluoroacetophenone

-

Oxidant : H₂O₂ in basic aqueous buffer (pH 11)

-

Mechanism : Dioxirane intermediates facilitate stereoselective epoxidation .

Ring-Opening Reactions

The strained epoxide ring undergoes nucleophilic and electrophilic attacks, enabling diverse transformations:

Hydrolytic Ring Opening

-

Reagents : Water or alcohols

-

Conditions : Acidic or basic media

-

Products : Vicinal diols (e.g., (S)-3,4-difluorophenylethanediol) .

-

Example :

Nucleophilic Attack by Amines

-

Reagents : 1,2,4-Triazole derivatives

-

Application : Synthesis of antifungal agents (e.g., Difenoconazole precursors) .

Lewis Acid-Catalyzed Cycloadditions

-

Reaction : [3+2] Cycloaddition with alkenes

-

Catalyst : BF₃·Et₂O or Ti(OiPr)₄

-

Product : Tetrahydrofurans (e.g., anti/anti/syn isomers) .

Substrate Catalyst Yield (%) Selectivity (anti:syn) Methyl isoeugenol BF₃·Et₂O 78 85:15 α-Asarone Ti(OiPr)₄ 65 90:10

Deoxygenation and Rearrangement

(S)-2-(3,4-Difluorophenyl)oxirane participates in deoxygenation pathways under specific conditions:

Phosphaalkene Formation

-

Reagents : Trivalent phosphorus reagents (e.g., PPh₃)

-

Mechanism :

-

Kinetics :

Meinwald Rearrangement

Reactivity Toward Arynes

The compound exhibits low reactivity in [4+2] cycloadditions with arynes compared to other strained systems:

| Substrate | Reactivity (Yield %) | Major Product |

|---|---|---|

| Vinyl oxirane | 18% | Aryl-tethered diol |

| Vinyl thiirane | <10% | Complex mixtures |

| Vinyl aziridine | 20% | Aryl-aziridine |

Data from aryne coupling studies under CsF/MeCN conditions .

Comparative Stability and Selectivity

The difluorophenyl group enhances thermal stability and stereochemical control:

| Property | (S)-2-(3,4-DFPO) | 2-(4-Phenoxyphenyl)oxirane |

|---|---|---|

| Thermal stability (°C) | 180 | 160 |

| Hydrolytic rate (k, s⁻¹) | 2.1 × 10⁻⁴ | 5.8 × 10⁻⁴ |

| Enantioselectivity (ee %) | >99 | 85 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Chiral Building Block

(S)-2-(3,4-Difluorophenyl)oxirane is primarily utilized as a chiral intermediate in the synthesis of complex organic molecules. Its unique structure allows for the introduction of fluorine substituents, which can enhance the biological activity of the resultant compounds. For example, it has been employed in the synthesis of various pharmaceuticals, including anti-cancer agents and non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Synthesis of Antitumor Agents

Research has demonstrated that this compound can be used in the asymmetric synthesis of antitumor agents derived from natural products. Enzymatic methods utilizing epoxide hydrolases have shown promise in achieving high enantiomeric excess (ee) values, making this compound a critical component in developing effective cancer therapies .

Organic Synthesis

Hydrolytic Kinetic Resolution

The compound is also significant in hydrolytic kinetic resolution processes, where it serves as a substrate for producing enantiopure diols. This method benefits from the high specificity and efficiency of biocatalysts such as epoxide hydrolases. For instance, studies have reported that using immobilized enzymes can maintain productivity over multiple cycles, thus enhancing the sustainability of the synthetic process .

Data Table: Reaction Conditions and Yields

| Reaction Type | Yield (%) | Enantiomeric Excess (%) | Conditions |

|---|---|---|---|

| Hydrolytic Kinetic Resolution | 95.5 | 98.92 | Under nitrogen protection; THF solvent; 10°C |

| Asymmetric Synthesis | 84 | 87 | Using N-methylmorpholine N-oxide; dichloromethane/ethanol solvent |

Analytical Applications

Quality Control and Method Development

this compound is suitable for use in analytical method development and validation processes within pharmaceutical settings. Its role as a reference standard in quality control (QC) applications ensures the reliability and accuracy of analytical results in drug formulation and testing .

Research and Development

Intermediates for New Drug Applications

The compound is frequently utilized as an intermediate in research and development (R&D) projects aimed at creating new drugs. Its ability to modify molecular properties through fluorination makes it an attractive candidate for synthesizing novel therapeutic agents .

Mecanismo De Acción

The mechanism of action of (S)-2-(3,4-Difluorophenyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used in the reaction.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-(4-Fluorophenyl)oxirane

- (S)-2-(3,5-Difluorophenyl)oxirane

- (S)-2-(3,4-Dichlorophenyl)oxirane

Uniqueness

(S)-2-(3,4-Difluorophenyl)oxirane is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution pattern can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar epoxides.

Actividad Biológica

(S)-2-(3,4-Difluorophenyl)oxirane, a chiral epoxide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its antiplasmodial effects, synthesis methods, and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C₈H₆F₂O

- Structure : The compound features a difluorophenyl group attached to an oxirane ring, characterized by two fluorine atoms at the 3 and 4 positions of the phenyl ring. The stereochemistry indicated by the (S) configuration plays a critical role in its biological interactions.

Antiplasmodial Activity

Research indicates that this compound exhibits significant antiplasmodial activity , particularly against Plasmodium falciparum, the causative agent of malaria. A study published in the Malaria Journal demonstrated promising in vitro activity, suggesting that this compound could be effective in treating malaria infections. However, further studies are necessary to evaluate its efficacy and safety in vivo .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Epoxide Reactivity : The strained three-membered oxirane ring is highly reactive and can interact with nucleophiles in biological systems.

- Target Interactions : Investigations are ongoing to identify specific molecular targets within the Plasmodium species that may be affected by this compound.

Synthesis Methods

This compound can be synthesized through various methods. Common synthetic routes include:

- Epoxidation of Alkenes : Utilizing peracids to convert alkenes into epoxides.

- Chiral Catalysis : Employing chiral catalysts to ensure the formation of the (S) enantiomer selectively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(2,4-Difluorophenyl)oxirane | Difluorophenyl group | Different position of fluorine atoms |

| 2-(3-Fluorophenyl)oxirane | Monofluorinated phenyl group | Less steric hindrance |

| 2-(3-Chlorophenyl)oxirane | Chlorinated phenyl group | Different halogen substitution |

The unique difluoro substitution pattern of this compound enhances its biological activity compared to other similar compounds .

Case Studies and Research Findings

- In Vitro Studies : Initial studies have shown that this compound has a notable effect on inhibiting the growth of Plasmodium falciparum in laboratory settings. These findings warrant further exploration into dosage and delivery mechanisms for potential therapeutic applications.

- Safety and Efficacy Assessments : Ongoing research aims to evaluate the safety profile of this compound in vivo, focusing on possible side effects and interactions with other medications.

Propiedades

Número CAS |

1006376-63-1 |

|---|---|

Fórmula molecular |

C8H6F2O |

Peso molecular |

156.13 g/mol |

Nombre IUPAC |

(2R)-2-(3,4-difluorophenyl)oxirane |

InChI |

InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |

Clave InChI |

UNJRFWWCCAHSRB-QMMMGPOBSA-N |

SMILES |

C1C(O1)C2=CC(=C(C=C2)F)F |

SMILES isomérico |

C1[C@H](O1)C2=CC(=C(C=C2)F)F |

SMILES canónico |

C1C(O1)C2=CC(=C(C=C2)F)F |

Key on ui other cas no. |

1006376-63-1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.